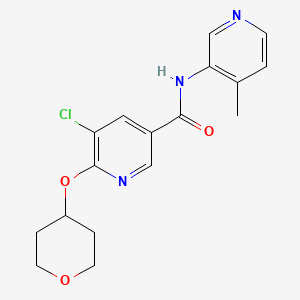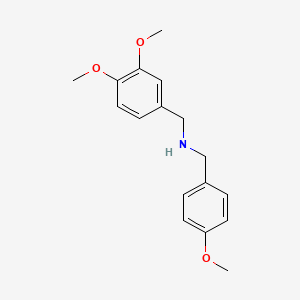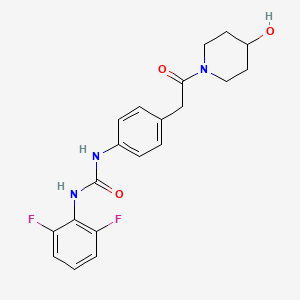![molecular formula C17H14N2O2 B2959470 N-(5-methyl-1,2-oxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2959470.png)
N-(5-methyl-1,2-oxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV018984 is a compound of interest in the field of medicinal chemistry. It has garnered attention due to its potential therapeutic applications and unique chemical properties. This compound is part of a broader class of molecules being investigated for their biological activity and potential use in treating various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV018984 involves multiple steps, typically starting with readily available starting materials. The synthetic route may include reactions such as nucleophilic substitution, oxidation, and reduction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of MMV018984 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistency and quality control, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
MMV018984 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of MMV018984 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of MMV018984 depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
MMV018984 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for treating various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of MMV018984 involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in disease pathways. By binding to these targets, MMV018984 can modulate their activity, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and disease being targeted.
Comparison with Similar Compounds
MMV018984 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other molecules with similar chemical structures or biological activities. The comparison can focus on aspects such as potency, selectivity, and safety profile. Some similar compounds include MMV000356, MMV665789, and MMV020700 .
MMV018984 stands out due to its unique combination of chemical properties and biological activities, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-11-16(19-21-12)18-17(20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYMHYCXEZLKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2959387.png)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959388.png)
![1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2959389.png)
![4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2959391.png)

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide](/img/structure/B2959395.png)
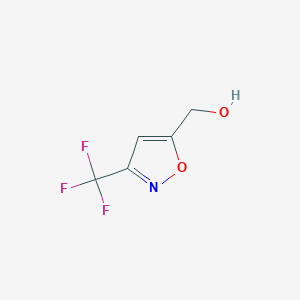
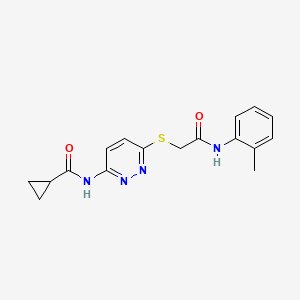
![4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B2959399.png)
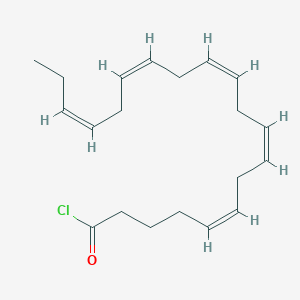
![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2959403.png)
